4-benzyl-11-(4-bromophenyl)-3,5,7-trimethyl-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaene
Overview
Description
2-benzyl-8-(4-bromophenyl)-1,3,4-trimethyl-2H-dipyrrolo[1,2-b:3’,4’-d]pyridazine is a complex organic compound that belongs to the class of dipyrrolopyridazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzyl-8-(4-bromophenyl)-1,3,4-trimethyl-2H-dipyrrolo[1,2-b:3’,4’-d]pyridazine typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale application of the aforementioned synthetic routes, with optimization for yield and purity. The use of automated reactors and continuous flow chemistry could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-benzyl-8-(4-bromophenyl)-1,3,4-trimethyl-2H-dipyrrolo[1,2-b:3’,4’-d]pyridazine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction being carried out.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
2-benzyl-8-(4-bromophenyl)-1,3,4-trimethyl-2H-dipyrrolo[1,2-b:3’,4’-d]pyridazine has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may have potential as a bioactive compound with applications in drug discovery.
Medicine: Its unique structure could make it a candidate for developing new pharmaceuticals.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 2-benzyl-8-(4-bromophenyl)-1,3,4-trimethyl-2H-dipyrrolo[1,2-b:3’,4’-d]pyridazine exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
Pyridazine: A heterocycle containing two adjacent nitrogen atoms.
Pyridazinone: A derivative of pyridazine with a carbonyl group.
Uniqueness
2-benzyl-8-(4-bromophenyl)-1,3,4-trimethyl-2H-dipyrrolo[1,2-b:3’,4’-d]pyridazine is unique due to its specific substitution pattern and the presence of both benzyl and bromophenyl groups. This combination of structural features can impart distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-benzyl-11-(4-bromophenyl)-3,5,7-trimethyl-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22BrN3/c1-16-24-17(2)28(14-19-7-5-4-6-8-19)18(3)25(24)23-13-21(15-29(23)27-16)20-9-11-22(26)12-10-20/h4-13,15H,14H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKFAOJDWFMOBJI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NN3C=C(C=C3C2=C(N1CC4=CC=CC=C4)C)C5=CC=C(C=C5)Br)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22BrN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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